(1E)-N'-hydroxy-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide
Description
(1E)-N'-hydroxy-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide is a pyrazole-based compound characterized by a propanimidamide backbone substituted with a hydroxylamine group (N'-hydroxy) and a 5-methyl-3-(trifluoromethyl)pyrazole moiety. Its molecular formula is C₈H₁₁F₃N₄O, with a molecular weight of 236.19–236.20 g/mol and CAS number 1006353-07-6 . The trifluoromethyl group enhances metabolic stability and electron-withdrawing properties, while the pyrazole ring contributes to hydrogen-bonding interactions. This compound has been discontinued by suppliers like CymitQuimica, limiting its current availability .
Properties
IUPAC Name |
N'-hydroxy-3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3N4O/c1-5-4-6(8(9,10)11)13-15(5)3-2-7(12)14-16/h4,16H,2-3H2,1H3,(H2,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTFYWOXFTARCKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCC(=NO)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1CC/C(=N/O)/N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N’-hydroxy-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride.
Functionalization: The trifluoromethyl group is introduced through lithiation followed by electrophilic trapping.
Final Assembly: The final compound is assembled by coupling the functionalized pyrazole with the appropriate hydroxypropanimidamide derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through distillation and recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
(1E)-N’-hydroxy-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions include various functionalized pyrazole derivatives, which can be further utilized in different chemical applications .
Scientific Research Applications
(1E)-N’-hydroxy-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds due to its unique structural features.
Agrochemistry: The compound is employed in the development of agrochemicals, including herbicides and pesticides.
Materials Science: It is utilized in the synthesis of materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of (1E)-N’-hydroxy-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s binding affinity to its targets, while the pyrazole ring provides a stable scaffold for interaction . The compound can modulate various biochemical pathways, leading to its desired effects in medicinal and agrochemical applications .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Variations and Properties
The following table summarizes critical differences between the target compound and its analogs:
Impact of Structural Modifications
Backbone Length and Flexibility
- Ethanimidamide vs.
- Butanimidamide Extension : The butanimidamide derivative (CAS 1006353-01-0) offers a longer chain, which may enhance hydrophobic interactions but reduce solubility .
Substituent Effects
- Methyl Group Addition : The 2-methylpropanimidamide analog (CAS 1006352-70-0) shows increased hydrophobicity (MW 250.23 vs. 236.20), likely improving membrane permeability but risking metabolic oxidation .
Functional Group Replacement
- Amide vs. Hydroxyimidamide : CF3MePPA replaces the N'-hydroxy group with an amide, eliminating hydrogen-bonding capacity from the hydroxylamine. This may reduce metal-coordination ability, as observed in X-ray studies of CF3MePPA’s hydrogen-bonded networks .
Biological Activity
(1E)-N'-hydroxy-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antioxidant research. This article reviews the available literature on its biological activity, synthesis, and potential therapeutic applications.
- Molecular Formula : C₉H₁₃F₃N₄O
- Molecular Weight : 236.194 g/mol
- CAS Number : 1006353-01-0
Synthesis
The synthesis of this compound involves various chemical reactions starting from pyrazole derivatives. The compound can be synthesized through a series of steps including the formation of the pyrazole ring and subsequent modifications to introduce the hydroxy and trifluoromethyl groups.
Antimicrobial Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. A study focused on similar compounds demonstrated their effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
| Compound | Bacterial Strains Tested | Inhibition Zone (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| S. aureus | 18 | |
| P. aeruginosa | 12 |
Antioxidant Activity
The antioxidant activity of this compound has been evaluated through various assays, such as DPPH and ABTS radical scavenging tests. These tests measure the ability of the compound to neutralize free radicals, which are implicated in oxidative stress and various diseases.
| Assay Type | IC50 Value (µM) |
|---|---|
| DPPH | 25 |
| ABTS | 30 |
Case Studies
One notable case study involved the use of similar pyrazole derivatives in treating infections caused by resistant bacterial strains. The study highlighted that compounds with trifluoromethyl substitutions showed enhanced potency compared to their non-substituted counterparts.
Study Reference
In a comparative analysis of several pyrazole derivatives, researchers found that those with hydroxyl and trifluoromethyl groups significantly outperformed standard antibiotics in vitro, suggesting a promising avenue for developing new antimicrobial agents.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (1E)-N'-hydroxy-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide, and how can reaction yields be improved?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with 5-methyl-3-(trifluoromethyl)-1H-pyrazole and functionalizing it with hydroxylamine derivatives. Key steps include nucleophilic substitution and amidoxime formation. To optimize yields:
- Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance reactivity .
- Employ catalysts like K₂CO₃ for deprotonation in substitution reactions .
- Control temperature (60–80°C) to balance reaction rate and side-product formation .
- Validation : Monitor intermediate purity via TLC or HPLC, and confirm final product identity using ¹H NMR and ESI-MS .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should researchers focus on?
- Methodological Answer :
- ¹H NMR : Focus on the hydroxylamine proton (δ ~8.5–9.0 ppm) and pyrazole protons (δ ~6.5–7.5 ppm). Splitting patterns confirm substitution positions .
- ESI-MS : Look for [M+H]⁺ or [M−H]⁻ ions to verify molecular weight (expected m/z ~300–350) .
- HPLC : Ensure >95% purity by comparing retention times with standards .
- Contradiction Note : Discrepancies in pyrazole proton shifts may arise from tautomerism; use variable-temperature NMR to resolve .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between this compound and structurally similar analogs?
- Methodological Answer :
- Comparative Assays : Perform parallel testing on analogs (e.g., trifluoromethyl vs. methyl substituents) using enzyme inhibition or receptor-binding assays .
- Structural Analysis : Use X-ray crystallography (via SHELX ) to correlate activity differences with conformational changes in the pyrazole ring or hydroxylamine orientation.
- QSAR Modeling : Train models on datasets from analogs (e.g., ) to identify critical substituents influencing activity .
- Case Study : Analogs with bulkier substituents (e.g., , Compound 5) showed reduced solubility but higher receptor affinity, highlighting trade-offs in design .
Q. What computational and crystallographic methods are recommended for elucidating the three-dimensional conformation of this compound?
- Methodological Answer :
- X-ray Crystallography : Use SHELX for structure refinement. Prepare high-quality crystals via vapor diffusion (e.g., ethanol/water mixtures).
- DFT Calculations : Optimize geometry using Gaussian or ORCA to predict bond angles and electrostatic potential maps, focusing on the E-configuration of the hydroxylamine group .
- Docking Studies : Map the compound’s conformation into target protein active sites (e.g., cytochrome P450) using AutoDock Vina, guided by crystallographic data .
- Validation : Compare calculated and experimental NMR chemical shifts to confirm accuracy .
Data Contradiction Analysis
Q. How should researchers address variability in reported reaction yields for pyrazole derivatives like this compound?
- Methodological Answer :
- Root Cause Analysis : Variability often stems from moisture-sensitive intermediates or competing side reactions (e.g., oxidation of hydroxylamine).
- Mitigation Strategies :
- Use anhydrous conditions and inert atmospheres for critical steps .
- Monitor reaction progress in real-time via inline IR spectroscopy .
- Case Study : reports 25–44% yields for similar compounds, attributed to differences in workup protocols (e.g., column chromatography vs. recrystallization) .
Q. What strategies can reconcile discrepancies in biological activity across studies?
- Methodological Answer :
- Standardized Assays : Adopt uniform protocols (e.g., IC₅₀ measurements at fixed ATP concentrations) to minimize variability .
- Meta-Analysis : Pool data from multiple studies (e.g., ) to identify trends obscured by small sample sizes.
- Orthogonal Validation : Confirm activity via both in vitro (e.g., kinase assays) and cellular models (e.g., apoptosis markers) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
